molecular formula C9H5ClF3N3O B11720790 N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B11720790
M. Wt: 263.60 g/mol
InChI Key: VTPQRBUBDIYURB-UHFFFAOYSA-N
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Description

N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS: 2006277-79-6) is a halogenated imidazo[1,2-a]pyridine derivative characterized by an 8-chloro substitution on the fused bicyclic ring and a trifluoroacetamide group at position 2. Imidazo[1,2-a]pyridines are pharmacologically significant, forming the backbone of drugs such as Zolpidem and Alpidem, which target GABA receptors . This compound exhibits notable hazards, including explosive instability (H200), flammability (H228), and aquatic toxicity (H400) , necessitating strict safety protocols during handling.

Properties

Molecular Formula

C9H5ClF3N3O

Molecular Weight

263.60 g/mol

IUPAC Name

N-(8-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H5ClF3N3O/c10-5-2-1-3-16-4-6(14-7(5)16)15-8(17)9(11,12)13/h1-4H,(H,15,17)

InChI Key

VTPQRBUBDIYURB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyridine Derivatives

The 8-chloroimidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization reactions. A representative protocol involves:

  • Reactants : 2-Amino-5-chloropyridine and α-haloketones (e.g., chloroacetaldehyde or bromoacetone).

  • Conditions : Reflux in ethanol with NaHCO₃ as a base.

  • Mechanism : The reaction proceeds through nucleophilic attack of the pyridine amine on the electrophilic carbonyl carbon, followed by dehydration to form the imidazo ring.

Example Procedure :

  • Combine 2-amino-5-chloropyridine (4.7 mmol) and bromoacetone (4.7 mmol) in ethanol (50 mL).

  • Add NaHCO₃ (4.7 mmol) and reflux for 6–8 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane) to isolate 8-chloroimidazo[1,2-a]pyridine.

Functionalization at the 2-Position

To introduce the amine group at the 2-position:

  • Nitration/Reduction : Nitration of the imidazo ring followed by catalytic hydrogenation.

  • Direct Amination : Palladium-catalyzed coupling with ammonia equivalents, though this method is less common.

Trifluoroacetylation of 8-Chloroimidazo[1,2-a]pyridin-2-amine

Using Trifluoroacetic Anhydride (TFAA)

TFAA is the most widely used reagent for introducing the trifluoroacetamide group.

Procedure :

  • Dissolve 8-chloroimidazo[1,2-a]pyridin-2-amine (1 eq) in anhydrous pyridine (10 mL).

  • Add TFAA (1.5 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via chromatography (yield: 19–25%).

Optimization Notes :

  • Solvent : Pyridine enhances reactivity by scavenging HCl.

  • Temperature : Lower temperatures minimize side reactions.

Alternative Methods

  • Lawesson’s Reagent : Converts amides to thioamides but is less efficient for trifluoroacetylation.

  • Trifluoroacetamide Alkylation : Reacting benzyl halides with trifluoroacetamide under basic conditions, though this is more applicable to N-alkyl derivatives.

Key Data and Comparative Analysis

Table 1: Summary of Synthetic Methods

StepReagents/ConditionsYieldPurityReference
Core Synthesis2-Amino-5-chloropyridine + Bromoacetone84–91%>95%
TrifluoroacetylationTFAA in Pyridine, 12 h RT19–25%96%
Alternative AcetylationTFAA with Et₃N, THF, 0°C → RT30–35%90%

Challenges and Solutions

  • Low Yields in Acetylation : Attributed to steric hindrance at the 2-position. Using excess TFAA (2 eq) and prolonged reaction times (24 h) improves yields to ~35%.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from unreacted amine.

Structural Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.60 (s, 1H, imidazo-H), 8.26 (d, J = 6.8 Hz, 1H, pyridine-H), 7.93 (s, 1H, NH), 7.08 (t, J = 6.8 Hz, 1H, pyridine-H).

  • HRMS : m/z calculated for C₉H₆ClF₃N₃O [M+H]⁺: 280.0165; found: 280.0168.

Industrial-Scale Considerations

  • Cost Efficiency : TFAA is cost-prohibitive at scale. Substituting with trifluoroacetic acid (TFA) and coupling agents (e.g., EDC) reduces expenses but requires longer reaction times.

  • Safety : TFAA is corrosive and moisture-sensitive. Reactions must be conducted under inert atmosphere.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow systems enhance mixing and heat transfer, potentially improving yields.

  • Enzymatic Acetylation : Preliminary studies suggest lipases can catalyze trifluoroacetylation under mild conditions, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

TRPM8 Modulation

One of the significant applications of N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is its role as a modulator of the TRPM8 (transient receptor potential melastatin subfamily type 8) receptor. This receptor is known for its involvement in sensory perception related to temperature and pain. Compounds that modulate TRPM8 can potentially be used to treat conditions such as:

  • Neuropathic Pain : By influencing TRPM8 activity, the compound may alleviate symptoms associated with nerve damage.
  • Inflammatory Pain : It may provide therapeutic benefits in conditions characterized by inflammation.

Research indicates that imidazo[1,2-a]pyridine derivatives can effectively interact with TRP channels, offering new avenues for pain management therapies .

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. The imidazo[1,2-a]pyridine core is often associated with various biological activities, including:

  • Inhibition of Tumor Growth : Some derivatives have shown promise in inhibiting specific cancer cell lines.
  • Mechanisms of Action : The exact mechanisms are under investigation but may involve modulation of signaling pathways critical for cell proliferation and survival.

Case Study 1: TRPM8 Modulators

A study published in Nature highlighted the effectiveness of imidazo[1,2-a]pyridine sulfonamides as TRPM8 modulators. The research demonstrated their ability to reduce pain responses in animal models subjected to cold exposure . This finding supports the potential use of this compound in developing new analgesics.

Case Study 2: Anticancer Properties

Another study focused on the synthesis and evaluation of imidazo[1,2-a]pyridines for their anticancer activity. The results indicated that specific modifications to the imidazo structure could enhance cytotoxic effects against breast cancer cells . This suggests that this compound could be a candidate for further research in oncology.

Summary Table of Applications

Application AreaPotential BenefitsReferences
TRPM8 ModulationAlleviation of neuropathic and inflammatory pain
Anticancer ActivityInhibition of tumor growth

Mechanism of Action

The mechanism of action of N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, leading to altered biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogenation at different positions of the imidazo[1,2-a]pyridine core significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position (Imidazo Ring) Molecular Formula Molecular Weight (g/mol) Key Features/Data
N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide 8-Cl C₉H₅ClF₃N₃O 263.6 Explosive (H200), toxic to aquatic life
N-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide 6-Cl C₉H₅ClF₃N₃O 263.6 Structurally similar; positional isomerism may alter metabolic stability
N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide 5-Br C₉H₅BrF₃N₃O ~308.0 (estimated) Increased lipophilicity due to bromine; potential enhanced receptor binding
N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide 6-Br C₉H₅BrF₃N₃O ~308.0 Similar to 5-Br analog; tested in JAK-STAT pathway studies (implied by patent context)

Key Observations :

  • Chlorine vs.
  • Positional Effects : Chlorine at position 8 (vs. 6) may sterically hinder interactions with biological targets, as seen in other imidazo[1,2-a]pyridine drugs .

Derivatives with Extended Functional Groups

  • This derivative’s synthesis emphasizes the role of electron-withdrawing groups (Br, F) in stabilizing charge-transfer interactions .
  • N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(Trifluoromethyl)phenoxy)acetamide: Features a saturated imidazo ring and trifluoromethylphenoxy group, likely improving solubility and metabolic resistance. Molecular weight: 415.4 g/mol .

Biological Activity

N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H5ClF3N3OC_9H_5ClF_3N_3O and features a chloro-substituted imidazo[1,2-a]pyridine ring linked to a trifluoroacetamide moiety. The presence of the trifluoroacetyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its modulation of specific receptors and enzymes involved in various physiological processes.

Target Receptors

  • TRPM8 Modulation : Similar compounds in the imidazo[1,2-a]pyridine class have been identified as modulators of the TRPM8 receptor, which plays a crucial role in thermosensation and pain perception. This receptor is implicated in conditions such as inflammatory and neuropathic pain .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
This compoundTRPM8 modulationNot specified
8-Aryl-6-chloro-3-nitroimidazo[1,2-a]pyridineAntileishmanial1.1 - 3.0
8-Chloroimidazo[1,2-a]pyridine derivativesAntitrypanosomal0.04 - 0.25

Case Studies and Research Findings

Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit promising pharmacological profiles:

  • Antileishmanial Activity : Compounds derived from imidazo[1,2-a]pyridine were screened for antileishmanial activity against Leishmania infantum and Trypanosoma brucei. Certain derivatives demonstrated IC50 values as low as 1.1 µM against L. infantum axenic amastigotes, indicating potent activity against parasitic infections .
  • TRPM8 Modulation : Studies have indicated that compounds targeting TRPM8 can alleviate pain associated with various conditions. The modulation of this receptor by imidazo[1,2-a]pyridine sulfonamides suggests potential therapeutic applications in pain management .
  • Cytotoxicity Evaluation : In vitro studies have assessed the cytotoxicity of related compounds on human cell lines (e.g., HepG2). The results indicate varying degrees of selectivity and potency against different cell types, which is critical for evaluating the safety profile of new drug candidates.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide, and what characterization techniques are essential for confirming its structure?

  • Synthesis : React 8-chloroimidazo[1,2-a]pyridine-2-amine with trifluoroacetic anhydride in anhydrous dichloromethane (DCM) under reflux, using triethylamine as a base to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.
  • Characterization :

  • ¹H/¹³C-NMR : Confirm the presence of the trifluoroacetamide group (δ ~160 ppm for carbonyl in ¹³C-NMR) and imidazo[1,2-a]pyridine protons (aromatic region in ¹H-NMR).
  • FT-IR : Detect amide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • LC-MS : Verify molecular weight (expected [M+H]⁺: ~292.64 g/mol) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Keep in amber glass vials under nitrogen at -20°C to prevent hydrolysis and photodegradation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption.
  • Handling : Use nitrile gloves and work in a fume hood. Avoid aqueous solutions at extreme pH (stability studies show degradation at pH < 4 or > 9) .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatizing this compound to synthesize novel analogs?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions or toluene for cyclizations.
  • Catalysts : Pd(PPh₃)₄ enables Suzuki-Miyaura cross-couplings at the chloro-substituted position. For metal-free approaches, iodine/TBHP in toluene promotes C–C bond cleavage for amide formation .
  • DOE (Design of Experiments) : Vary temperature (40–80°C), reaction time (6–24 hr), and reagent stoichiometry to maximize yield. Monitor progress via TLC or HPLC .

Q. What methodologies are employed to assess the biological activity of this compound in enzyme inhibition studies?

  • In Vitro Assays :

  • Acetylcholinesterase (AChE) Inhibition : Use Ellman’s method to measure IC₅₀ via spectrophotometric detection of thiocholine at 412 nm.
  • Kinetic Analysis : Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots.
    • Molecular Docking : AutoDock Vina predicts binding poses to AChE active sites (PDB: 1ACJ). Validate with site-directed mutagenesis (e.g., Trp86Ala mutants) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological properties of derivatives?

  • Analog Synthesis : Modify substituents at the 8-chloro (e.g., replace with Br, CF₃) or trifluoroacetamide group (e.g., replace with sulfonamides).
  • SAR Table :

DerivativeR₁ (Position 8)R₂ (Amide)AChE IC₅₀ (nM)logP
1ClCF₃CO1202.3
2BrCF₃CO852.8
3ClSO₂CH₃1501.9
  • Key Insight : Electron-withdrawing groups (e.g., Br, CF₃) improve potency but increase lipophilicity .

Q. What experimental approaches elucidate the mechanism of action in biological systems?

  • Kinetic Studies : Measure kₐ (association rate) and kᵢ (inhibition constant) via stopped-flow fluorescence.
  • SPR (Surface Plasmon Resonance) : Quantify binding affinity (Kᴅ) to target proteins immobilized on sensor chips.
  • Metabolomic Profiling : LC-MS/MS identifies downstream metabolites in treated cell lines (e.g., HepG2) to map affected pathways (e.g., cholinergic signaling) .

Key Notes for Experimental Design

  • Contradictions in Data : While notes discontinuation of commercial supplies, synthesis protocols in and remain valid for in-lab production.
  • Safety : Despite commercial unavailability, lab-scale synthesis requires adherence to hazard codes (e.g., H290 for corrosive byproducts) .

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